molecular formula C11H11BrF3NO B1406027 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide CAS No. 1513959-67-5

4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B1406027
M. Wt: 310.11 g/mol
InChI Key: HRVBAKNMEWMOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.



Molecular Structure Analysis

This involves understanding the molecular structure of the compound. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Phase Behavior Studies and Solubility Enhancement

Studies have shown that certain ionic liquids can significantly impact the solubility of various solutes, including aromatic compounds, by adjusting the selection of the anion in the ionic liquid. Particularly, bistriflamide and triflate anions have displayed remarkable effects on the solvent abilities of ionic liquids. This principle can potentially be applied to enhance the solubility of compounds like 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide, facilitating its use in various applications, such as solvent extraction or separation processes from complex mixtures (Visak et al., 2014).

Supramolecular Chemistry and Material Science

Benzene-1,3,5-tricarboxamide derivatives have been recognized for their significant role in supramolecular chemistry and material science, owing to their ability to self-assemble into one-dimensional, nanometer-sized structures. These structures are stabilized through threefold hydrogen bonding. Given the structural similarities, 4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide might exhibit similar self-assembly behaviors, opening pathways for its use in nanotechnology, polymer processing, or biomedical applications (Cantekin et al., 2012).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it poses. Material Safety Data Sheets (MSDS) are often referred to for this information.


Future Directions

This involves predicting or discussing the potential future applications or studies involving the compound.


Please consult with a qualified professional or refer to specific scientific literature for detailed information.


properties

IUPAC Name

4-bromo-N-propan-2-yl-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c1-6(2)16-10(17)7-3-4-9(12)8(5-7)11(13,14)15/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVBAKNMEWMOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-Bromo-N-(propan-2-yl)-3-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.